(S)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol dihydrochloride
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Overview
Description
(S)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol dihydrochloride is a chemical compound that features a pyridine ring substituted with a methoxy group and an aminoethanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxypyridin-2-amine.
Reaction with Epoxide: The 6-methoxypyridin-2-amine is reacted with an epoxide, such as ethylene oxide, under basic conditions to form the aminoethanol side chain.
Resolution: The resulting racemic mixture is then resolved to obtain the (S)-enantiomer.
Formation of Dihydrochloride Salt: Finally, the (S)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated resolution techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethanol side chain can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
(S)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of pyridine derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethanol side chain can form hydrogen bonds with active sites, while the pyridine ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methoxypyridine: Lacks the ethanol side chain, resulting in different chemical properties and biological activities.
2-Amino-3-methoxypyridine: The position of the methoxy group is different, which can affect its reactivity and interactions with biological targets.
2-Amino-4-methoxypyridine: Similar to the above, the position of the methoxy group influences its properties.
Uniqueness
(S)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol dihydrochloride is unique due to the presence of both the aminoethanol side chain and the methoxy-substituted pyridine ring. This combination allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and other research fields.
Properties
IUPAC Name |
(2S)-2-amino-2-(6-methoxypyridin-2-yl)ethanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.2ClH/c1-12-8-4-2-3-7(10-8)6(9)5-11;;/h2-4,6,11H,5,9H2,1H3;2*1H/t6-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQYFXJHYRWHJY-QYCVXMPOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(CO)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=N1)[C@@H](CO)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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